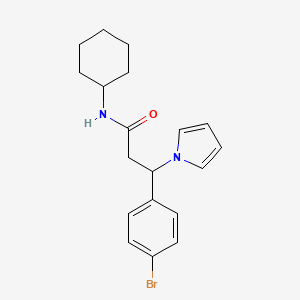
2,6-dichloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzamide
Overview
Description
2,6-Dichloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzamide (DCB) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of approximately 120°C. DCB has a wide range of uses in the laboratory, including as a reagent in organic synthesis, a catalyst for the synthesis of pharmaceuticals, and a tool for studying the properties of proteins and other biological molecules. In addition, DCB has been found to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain cellular processes.
Scientific Research Applications
Chemical Synthesis and Transformations :
- Levai et al. (2002) studied the synthesis and oxidation of tetrahydrobenzofurans, which are structurally related to 2,6-dichloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzamide. They explored novel transformations of these compounds, contributing to the understanding of their chemical behavior (Levai et al., 2002).
Molecular Design and Synthesis Techniques :
- In 2010, Kobayashi et al. developed a method for the preparation of certain benzofuran derivatives, demonstrating the versatility and potential applications of these compounds in various fields (Kobayashi et al., 2010).
- Wu et al. (2004) investigated bioisosteric replacements leading to potent KCNQ2 openers, a class of compounds which includes derivatives of benzofuran. Their research contributes to the development of new pharmacological agents (Wu et al., 2004).
Antimicrobial and Antituberculosis Activity :
- Research by Idrees et al. (2020) focused on the synthesis and antimicrobial screening of benzofuran derivatives, highlighting their potential as antimicrobial agents (Idrees et al., 2020).
- Nimbalkar et al. (2018) synthesized novel benzamide derivatives with potential anti-tubercular properties, indicating the applicability of these compounds in combating tuberculosis (Nimbalkar et al., 2018).
Pharmacological Potential and Drug Development :
- Studies by Abedinifar et al. (2018) and Rida et al. (2006) explore the pharmacological applications of benzofuran derivatives, including their potential as anti-HIV, anticancer, and cholinesterase inhibitory agents (Abedinifar et al., 2018), (Rida et al., 2006).
properties
IUPAC Name |
2,6-dichloro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c1-10-7-8-14(16-11(10)9-18(2,3)23-16)21-17(22)15-12(19)5-4-6-13(15)20/h4-8H,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRDMDWOLLZVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)C3=C(C=CC=C3Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159349 | |
| Record name | 2,6-Dichloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866151-59-9 | |
| Record name | 2,6-Dichloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866151-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-N-(2,3-dihydro-2,2,4-trimethyl-7-benzofuranyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038488.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038492.png)
![(3E)-3-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one](/img/structure/B3038493.png)

![(E)-[(4-chlorophenyl)methoxy][4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-ylidene]amine](/img/structure/B3038495.png)
![(5Z)-2-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl-hydroxyamino]-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B3038496.png)


![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-4-[2-(4-methoxyphenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B3038501.png)
![2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B3038502.png)

![(NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B3038505.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3038506.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038509.png)